molecular formula C10H12Cl2N2O2 B13091695 tert-Butyl (2,6-dichloropyridin-3-yl)carbamate CAS No. 1044149-00-9

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate

Cat. No.: B13091695
CAS No.: 1044149-00-9
M. Wt: 263.12 g/mol
InChI Key: VRKIXDRDGJYINC-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a tert-butyl group attached to a pyridine ring substituted with two chlorine atoms at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dichloropyridin-3-yl)carbamate typically involves the reaction of 2,6-dichloropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dichloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
  • tert-Butyl 5-methoxypyridin-3-ylcarbamate

Uniqueness

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1044149-00-9

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

tert-butyl N-(2,6-dichloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)

InChI Key

VRKIXDRDGJYINC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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